molecular formula C23H19FN2S B2523893 3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 861209-36-1

3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2523893
CAS No.: 861209-36-1
M. Wt: 374.48
InChI Key: DDEHHLGWXCZVKT-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

The historical development of tetrahydroisoquinoline derivatives in medicinal chemistry traces back to the early isolation of naturally occurring isoquinoline alkaloids from various plant sources. 1,2,3,4-Tetrahydroisoquinoline, identified as a secondary amine with the chemical formula C₉H₁₁N, emerged as a fundamental structural unit within the broader isoquinoline alkaloids family. The significance of this scaffold became apparent in the 1960s when researchers began investigating tetrahydroisoquinoline-based antitumor antibiotics isolated from different natural sources, marking the beginning of over four decades of intensive research in this chemical space.

The evolutionary trajectory of tetrahydroisoquinoline research accelerated with the isolation of naphthyridinomycin as the first identified tetrahydroisoquinoline antitumor antibiotic. Subsequently, multiple families of tetrahydroisoquinoline antitumor antibiotics were discovered, including quinocarcin derivatives such as quinocarcinol and tetrazomine, saframycins including saframycin A and B, and additional naphthyridinomycin family members like cyanocycline C and bioxalomycin α₁. These discoveries established the foundational understanding that tetrahydroisoquinoline scaffolds possessed inherent biological activity worthy of systematic investigation.

Research developments throughout the latter half of the twentieth century demonstrated that tetrahydroisoquinoline containing synthetic and natural analogs exhibited an extensive range of pharmacological activities encompassing anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and antimalarial properties. This broad spectrum of biological activities positioned tetrahydroisoquinoline derivatives as privileged scaffolds in medicinal chemistry, defined as molecular frameworks capable of providing useful ligands for multiple biological targets through modest structural modifications.

The contemporary understanding of tetrahydroisoquinoline derivatives emphasizes their role as conformationally restrained analogues of β-phenethylamine and amphetamine, classified under the designation tetrahydroisoquinoline or cyclized amphetamine. However, unlike amphetamine, tetrahydroisoquinoline fails to substitute for dextroamphetamine in rodent drug discrimination tests, indicating distinct pharmacological profiles that have driven continued research interest. Modern medicinal chemistry approaches have leveraged the tetrahydroisoquinoline scaffold's synthetic accessibility and structural diversity to develop novel therapeutic agents targeting various disease mechanisms.

Table 1: Historical Milestones in Tetrahydroisoquinoline Research

Time Period Key Discovery Significance
1960s Naphthyridinomycin isolation First tetrahydroisoquinoline antitumor antibiotic
1970s-1980s Quinocarcin family identification Expanded understanding of natural tetrahydroisoquinoline diversity
1990s Saframycin characterization Demonstrated structural complexity potential
2000s Synthetic methodology development Enhanced accessibility for medicinal chemistry applications
2010s-Present Privileged scaffold recognition Systematic exploitation for drug discovery

Structural Significance of Benzylsulfanyl and Fluorophenyl Substituents

The structural architecture of 3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile incorporates two critical substituent groups that fundamentally influence its chemical and biological properties: the benzylsulfanyl moiety and the 2-fluorophenyl group. The benzylsulfanyl substituent, positioned at the 3-position of the tetrahydroisoquinoline core, represents a sulfur-containing aromatic system that introduces specific electronic and steric characteristics to the molecular framework. This substitution pattern creates a thioether linkage that can participate in various intermolecular interactions, potentially enhancing binding affinity to biological targets through sulfur-π interactions and hydrophobic contacts.

Research investigating sulfur-containing pharmacophores has demonstrated that benzylsulfanyl groups can significantly influence molecular recognition processes in biological systems. The benzylsulfanyl pharmacophore has been identified as a structural unit capable of modulating sodium channel activity, specifically promoting sodium channel slow inactivation through incorporation of fluorobenzyloxy modifications. This finding suggests that the benzylsulfanyl moiety in this compound may contribute to specific ion channel interactions, potentially influencing neurological or cardiovascular activity profiles.

The 2-fluorophenyl substituent at the 1-position of the tetrahydroisoquinoline core introduces a fluorine atom in the ortho position relative to the point of attachment. Fluorine substitution in pharmaceutical compounds has been extensively studied for its ability to modulate molecular properties including metabolic stability, lipophilicity, and binding interactions. The electronegativity of fluorine creates a dipole moment that can enhance intermolecular interactions with biological targets while simultaneously providing protection against metabolic degradation through the strength of the carbon-fluorine bond.

Comparative analysis with related fluorinated compounds reveals that fluorine positioning significantly impacts biological activity. Research on 2-fluorodeschloroketamine, which features a 2-fluorophenyl group similar to the target compound, demonstrates that fluorine substitution in the ortho position can influence metabolism patterns and protein binding characteristics. The metabolism of fluorinated compounds typically involves cytochrome P450 enzymes, with studies showing that fluorine substitution can alter both the rate and pathway of metabolic transformation compared to non-fluorinated analogues.

Table 2: Structural Properties of Key Substituents

Substituent Position Electronic Effect Steric Impact Potential Interactions
Benzylsulfanyl 3-position Electron-donating through sulfur Moderate bulk Sulfur-π, hydrophobic
2-Fluorophenyl 1-position Electron-withdrawing Minimal size increase Dipole interactions, metabolic protection
Carbonitrile 4-position Strong electron-withdrawing Linear geometry Hydrogen bonding acceptor

The combination of benzylsulfanyl and 2-fluorophenyl substituents creates a unique electronic environment within the tetrahydroisoquinoline framework. The electron-donating character of the sulfur atom in the benzylsulfanyl group contrasts with the electron-withdrawing nature of the fluorine substitution, potentially creating an electronic gradient across the molecular structure that could influence binding selectivity and potency at biological targets.

Academic Relevance of 4-Isoquinolinecarbonitrile Scaffolds

The 4-isoquinolinecarbonitrile scaffold represents a specialized subset within the broader isoquinoline chemical space, characterized by the presence of a nitrile functional group at the 4-position of the isoquinoline ring system. Academic research has increasingly focused on this particular structural arrangement due to its unique electronic properties and potential for diverse biological activities. The carbonitrile group introduces a strongly electron-withdrawing character to the isoquinoline system while providing a linear geometry that can facilitate specific intermolecular interactions with biological targets.

Contemporary medicinal chemistry research has demonstrated that isoquinoline-3-carboxylic acid derivatives, structurally related to 4-isoquinolinecarbonitrile compounds, exhibit significant antitumor activity when incorporated into multi-pharmacophore molecular designs. Studies investigating compounds comprising multiple isoquinoline-3-carboxylic acid moieties conjugated with benzoic acid using tris(2-aminoethyl)amine demonstrated high therapeutic efficacy and low systemic toxicity in in vivo evaluations. These findings suggest that the isoquinoline-carbonitrile structural motif may similarly contribute to anticancer activity through multiple target interactions.

The architectural significance of 4-isoquinolinecarbonitrile scaffolds extends beyond individual molecular activity to encompass their role as privileged structures in drug discovery. Isoquinoline frameworks have been recognized as privileged scaffolds that act as inextricable templates for drug discovery, possessing broad pharmacological activities including anticancer, antioxidant, anti-inflammatory, antihyperglycemic, antiplasmodial, antifungal, antimicrobial, and antidepressant actions. The addition of a carbonitrile functionality at the 4-position potentially enhances these inherent properties through improved binding interactions and metabolic characteristics.

Research investigating the synthetic accessibility of 4-isoquinolinecarbonitrile derivatives has revealed multiple viable synthetic pathways, including multicomponent reactions and cascade cyclization strategies. The development of diverse isoquinoline scaffolds through Ugi/Pomeranz-Fritsch and related methodologies has demonstrated the feasibility of constructing complex isoquinoline-based structures with varied substitution patterns. These synthetic approaches have enabled the exploration of structure-activity relationships within the 4-isoquinolinecarbonitrile chemical space, facilitating the optimization of biological properties.

The academic relevance of 4-isoquinolinecarbonitrile scaffolds is further enhanced by their potential applications in asymmetric synthesis and material chemistry. Isoquinoline structures serve as privileged chiral ligands in asymmetric synthesis and as fluorosensors in material chemistry applications. The incorporation of a carbonitrile group may introduce additional coordination sites and electronic properties that could expand these applications beyond traditional pharmaceutical research.

Table 3: Research Applications of 4-Isoquinolinecarbonitrile Scaffolds

Application Domain Research Focus Key Findings Academic Impact
Anticancer Research Multi-target inhibition High therapeutic efficacy with low toxicity Validated privileged scaffold concept
Synthetic Methodology Multicomponent reactions Diverse synthetic accessibility Enhanced chemical space exploration
Asymmetric Catalysis Chiral ligand development Improved stereoselectivity Expanded synthetic applications
Material Science Fluorosensor applications Enhanced detection capabilities Interdisciplinary research opportunities

The theoretical framework supporting 4-isoquinolinecarbonitrile research encompasses computational modeling studies that have explored the electronic properties and conformational preferences of these molecular systems. Density functional theory calculations have provided insights into the electronic distribution within isoquinoline-carbonitrile frameworks, revealing how the nitrile group influences the overall molecular electrostatic potential and reactivity patterns. These computational approaches have guided experimental design and optimization efforts in medicinal chemistry applications.

Properties

IUPAC Name

3-benzylsulfanyl-1-(2-fluorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c24-21-13-7-6-12-19(21)22-18-11-5-4-10-17(18)20(14-25)23(26-22)27-15-16-8-2-1-3-9-16/h1-3,6-9,12-13H,4-5,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEHHLGWXCZVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3F)SCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which have garnered significant interest due to their diverse biological activities. This article aims to delve into the biological activity of this specific compound, examining its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

  • Molecular Formula : C24H22FN2S
  • Molecular Weight : 398.51 g/mol
  • CAS Number : 3840713

Biological Activity Overview

The biological activity of tetrahydroisoquinoline derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects including:

  • Neuroprotective Effects : Some THIQ derivatives have shown potential in protecting neurons from apoptosis induced by neurotoxic agents. For instance, related compounds demonstrated concentration-dependent effects where lower concentrations exhibited neuroprotection while higher concentrations led to neurotoxicity .
  • Antioxidant Activity : THIQs are known for their ability to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial in preventing neurodegenerative diseases .
  • Anti-inflammatory Properties : Certain derivatives have been investigated for their ability to modulate inflammatory pathways, making them potential candidates for treating autoimmune disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Apoptosis : Studies suggest that THIQ derivatives can inhibit apoptotic pathways by modulating proteins involved in cell survival and death such as Bcl-2 family proteins and caspases .
  • Dopaminergic Neurotransmission Modulation : Given the structural similarity to dopamine, these compounds may influence dopaminergic signaling pathways, potentially offering therapeutic benefits in conditions like Parkinson's disease .
  • Antioxidative Mechanisms : The ability to reduce reactive oxygen species (ROS) and enhance endogenous antioxidant defenses contributes to the neuroprotective effects observed in various studies .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of a related THIQ compound against glutamate-induced toxicity in neuronal cultures. The results indicated that at concentrations of 50 µM, the compound significantly reduced markers of apoptosis compared to controls. However, at higher concentrations (500 µM), it exacerbated neuronal damage .

Case Study 2: Anti-inflammatory Potential

In an experimental model of autoimmune disease, another THIQ derivative exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory mediators. This suggests potential applications in treating conditions such as rheumatoid arthritis .

Data Summary Table

Biological ActivityObserved EffectsReference
NeuroprotectionReduced apoptosis at low concentrations
Antioxidant ActivityScavenging of ROS
Anti-inflammatory EffectsModulation of cytokine levels

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C23H19FN2SC_{23}H_{19}FN_2S. Its structure includes a tetrahydroisoquinoline moiety, which is known for its biological activity. The presence of the benzylsulfanyl and fluorophenyl groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds with isoquinoline structures exhibit anticancer properties. A study demonstrated that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests that 3-(benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile may also possess similar anticancer effects.

StudyFindings
Isoquinoline derivatives show significant cytotoxicity against breast and prostate cancer cell lines.
Mechanisms include apoptosis and inhibition of angiogenesis.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective applications. Isoquinolines are known to interact with neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

StudyFindings
Neuroprotective effects observed in cellular models exposed to oxidative stress.
Potential for use in developing treatments for neurodegenerative disorders.

Antimicrobial Activity

The benzylsulfanyl group may enhance the compound's ability to interact with bacterial membranes, suggesting antimicrobial properties. Preliminary studies have shown promising results against various bacterial strains.

StudyFindings
Effective against Gram-positive bacteria such as Staphylococcus aureus.
Inhibition of biofilm formation was noted in certain bacterial strains.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step organic reactions involving nucleophilic substitutions and cyclization processes. The development of derivatives may enhance its bioactivity and selectivity.

Synthetic Pathway Overview

  • Nucleophilic Substitution : Introduction of the benzylsulfanyl group.
  • Cyclization : Formation of the tetrahydroisoquinoline framework.
  • Fluorination : Incorporation of the fluorophenyl substituent.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related isoquinoline compound in vitro and in vivo models. The results indicated a significant reduction in tumor size and increased survival rates in treated groups compared to controls.

Case Study 2: Neuroprotection in Animal Models

In a study involving transgenic mice models of Alzheimer's disease, administration of an isoquinoline derivative resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Isoquinoline Core

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 861209-36-1 C₂₃H₁₉FN₂S 374.47 2-fluorophenyl (position 1), benzylsulfanyl (position 3)
3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 439096-43-2 C₂₃H₁₉FN₂S 374.47 Phenyl (position 1), 4-fluorobenzylsulfanyl (position 3)
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 692287-39-1 C₂₅H₁₈F₆N₂S 492.48 3-(Trifluoromethyl)phenyl (position 1), 3-(trifluoromethyl)benzylsulfanyl (position 3)
1-(4-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 362494-85-7 C₂₅H₂₁FN₂O₂S 408.51 4-Fluorophenyl (position 1), 2-(4-methoxyphenyl)-2-oxoethylsulfanyl (position 3)
Key Observations:

Positional Isomerism: The 2-fluorophenyl group in the main compound vs. 4-fluorophenyl in CAS 362494-85-7 alters steric and electronic effects. In CAS 439096-43-2, replacing the 2-fluorophenyl with a phenyl group eliminates fluorine's electron-withdrawing effects, which could reduce polarity and hydrogen-bonding capacity .

The 2-(4-methoxyphenyl)-2-oxoethylsulfanyl group in CAS 362494-85-7 adds a ketone and methoxy group, increasing hydrogen-bond acceptor capacity and solubility compared to the main compound .

Molecular Weight Trends :

  • The trifluoromethyl-substituted analog (492.48 g/mol) has a significantly higher molecular weight than the main compound (374.47 g/mol), which may impact pharmacokinetic properties like membrane permeability and bioavailability.

Physicochemical Properties

Property Main Compound CAS 692287-39-1 CAS 362494-85-7
Boiling Point (°C) 540.5 ± 50.0 Not reported Not reported
Density (g/cm³) 1.28 ± 0.1 Not reported Not reported
pKa -0.34 ± 0.20 Not reported Not reported
Purity Not reported >90% Not reported
Analysis:
  • The main compound's low pKa (-0.34) suggests a weakly acidic proton, possibly from the nitrile or sulfanyl group, which could influence ionization under physiological conditions.
  • The >90% purity of CAS 692287-39-1 indicates its suitability for research applications requiring high compound integrity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(Benzylsulfanyl)-1-(2-fluorophenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of protecting groups (e.g., benzylsulfanyl) and regioselective fluorophenyl substitution. Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts for Suzuki couplings or SNAr reactions to enhance fluorophenyl incorporation .
  • Temperature modulation : Lower temperatures (0–5°C) to minimize side reactions during nitrile group stabilization .
  • Purification techniques : Use of column chromatography with silica gel or reverse-phase HPLC to isolate the tetrahydroisoquinoline core .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the tetrahydroisoquinoline scaffold, benzylsulfanyl linkage, and fluorophenyl substitution patterns .
  • Mass spectrometry (HRMS) : High-resolution MS to validate the molecular formula (C23_{23}H19_{19}FN2_2S, MW 374.47) and detect isotopic patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in the tetrahydro ring system .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility profiling : Use of polar aprotic solvents (DMSO, DMF) for in vitro assays, with quantification via UV-Vis spectroscopy at λmax ≈ 270–300 nm .
  • Stability testing : Accelerated degradation studies under varying pH (1–12) and temperatures (25–40°C), monitored by LC-MS to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Comparative assays : Parallel testing in standardized cell lines (e.g., HEK-293, HepG2) using dose-response curves to validate IC50_{50} values .
  • Pathway-specific inhibitors : Co-treatment with kinase or protease inhibitors to isolate mechanisms (e.g., kinase inhibition vs. off-target effects) .
  • Meta-analysis : Cross-referencing data with structurally analogous compounds (e.g., 3-chloro-1-(trifluoromethyl)-tetrahydroisoquinoline derivatives) to identify trends in activity .

Q. What experimental designs are recommended for studying the compound’s environmental persistence and ecotoxicological impact?

  • Methodological Answer :

  • Fate studies : Use OECD 308 guidelines to measure biodegradation half-life in water/soil systems, with LC-MS/MS quantification .
  • Ecotoxicology assays : Acute toxicity testing in Daphnia magna or Danio rerio (zebrafish) at environmentally relevant concentrations (0.1–10 ppm) .
  • Partitioning analysis : Measurement of log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential (predicted log KowK_{ow} ≈ 3.5 for this compound) .

Q. How can researchers optimize pharmacological studies to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .
  • Molecular docking : In silico modeling using the compound’s 3D structure (InChI Key: AGTJMELCTOVEDS-UHFFFAOYSA-N) to predict binding affinities for kinases or GPCRs .
  • In vivo models : Xenograft studies in immunocompromised mice, with pharmacokinetic profiling (Cmax_{max}, AUC) to correlate exposure and efficacy .

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